molecular formula C24H21N3O3S B4967313 N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Cat. No.: B4967313
M. Wt: 431.5 g/mol
InChI Key: AUOZYDXSTFGBMG-UHFFFAOYSA-N
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Description

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and a carbamothioyl group, which contains sulfur. The presence of these functional groups contributes to the compound’s reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with an appropriate carboxylic acid derivative The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process in bacterial cells. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s antimicrobial and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide
  • N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide

Uniqueness

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is unique due to the presence of both the benzoxazole ring and the carbamothioyl group, which confer distinct chemical reactivity and biological activity. The ethoxyphenyl group further enhances its solubility and interaction with biological membranes, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-3-29-19-11-8-17(9-12-19)23-26-20-14-18(10-13-21(20)30-23)25-24(31)27-22(28)16-6-4-15(2)5-7-16/h4-14H,3H2,1-2H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOZYDXSTFGBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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